molecular formula C8H7NO4 B1191803 MNBA (4-methyl-3-nitro-benzoic acid)

MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No. B1191803
M. Wt: 181.14548
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MNBA, also known as 4-methyl-3-nitro-benzoic acid, is a potential cell migration inhibitor, with potential anticancer activity. T reatment with MNBA on breast cancer cells can inhibit EGF-induced migration and chemotaxis in vitro. In vivo assay demonstrated that MNBA and Paclitaxel synergistically inhibited tumor growth and metastasis in breast cancer SCID mice xenografts. These results suggest that MNBA is a potent inhibitor cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .

Scientific Research Applications

Cell Migration Inhibition and Cancer Treatment Potential

4-Methyl-3-nitro-benzoic acid (MNBA) has shown promising results in inhibiting cell migration in various malignant tumor cells. A study by Li et al. (2010) revealed that MNBA could significantly inhibit cell migration in lung cancer, liver cancer, malignant melanoma, and gastric cancer cells. Moreover, it was found to inhibit tumor growth in mouse-transplanted melanoma without affecting body weight, suggesting low toxicity (Li et al., 2010). Another study on breast cancer cells demonstrated that MNBA, in combination with Paclitaxel, effectively inhibited tumor growth and metastasis in SCID mice xenografts (Guo et al., 2011).

Polyaniline Doping

MNBA is used as a dopant in polyaniline, a conducting polymer. Amarnath and Palaniappan (2005) reported that benzoic acids, including MNBA, can be used to dope polyaniline, impacting its properties like conductivity and thermal stability. This suggests potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Synthesis of Chemical Compounds

MNBA is also utilized in the synthesis of various chemical compounds. For example, Long-wang Ci (2013) and Jia-bin Peng (2010) explored the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, a derivative of MNBA, highlighting its use in chemical manufacturing processes (Ci Long-wang, 2013), (Peng Jia-bin, 2010).

Photolabile Compounds Synthesis

Salerno and Cleaves (2004) described the synthesis of photolabile α-Methyl nitrobenzyl compounds using MNBA. This indicates its potential application in photochemistry and the development of light-sensitive materials (Salerno & Cleaves, 2004).

Flavor and Fragrance Industry

MNBA is used in the creation of new spices and flavor compounds. Wang Ting-ting (2010) reported the synthesis of compounds with MNBA as the starting material, resulting in products with sweet grease and meat-like flavors (Wang Ting-ting, 2010).

properties

Product Name

MNBA (4-methyl-3-nitro-benzoic acid)

Molecular Formula

C8H7NO4

Molecular Weight

181.14548

SMILES

O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1

Appearance

Solid powder

synonyms

MNBA;  4methyl3nitrobenzoic acid; 4-methyl-3-nitro-benzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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